3-(Trifluoromethyl)isatoic anhydride
Description
Historical Context and Evolution of Isatoic Anhydride (B1165640) as a Synthon
The journey of isatoic anhydride, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, began in the late 19th century. tezu.ernet.in Initially synthesized from the oxidation of isatin (B1672199), its true potential as a versatile synthon was unlocked over the following decades. tezu.ernet.in Early methods for its preparation involved the reaction of anthranilic acid with phosgene (B1210022) or ethyl chloroformate. orgsyn.orgwikipedia.org These methods, while effective, highlighted the compound's reactive nature and its utility as a masked anthranilic acid derivative.
Isatoic anhydride's structure, containing both an anhydride and a cyclic carbamate, allows it to react with a wide array of nucleophiles. This dual reactivity is the key to its evolution as a powerful building block in organic synthesis. The ring can be opened by nucleophiles such as amines, alcohols, and carbanions, leading to the formation of 2-aminobenzoyl derivatives or enabling cyclization reactions to form new heterocyclic systems. wikipedia.org This versatility has made it a staple in the synthesis of numerous important chemical structures.
Significance of Isatoic Anhydrides in Heterocyclic Chemistry
Isatoic anhydrides are particularly significant in the field of heterocyclic chemistry, serving as a gateway to a multitude of nitrogen-containing ring systems. researchgate.netosi.lv The reaction of isatoic anhydride with various nucleophiles and subsequent cyclization steps provides efficient routes to several classes of heterocycles with significant biological and pharmaceutical applications. nih.govanshulchemicals.com
Key heterocyclic scaffolds synthesized from isatoic anhydride include:
Quinazolinones and Quinazolines : These are perhaps the most well-known products derived from isatoic anhydride. researchgate.net Reaction with amines and a one-carbon source (like aldehydes or orthoesters) leads to the formation of the quinazolinone core, a prevalent structure in many pharmaceutical agents. researchgate.netnih.gov
Benzodiazepines : These seven-membered heterocyclic compounds, known for their therapeutic properties, can be synthesized from isatoic anhydrides and amino acids. researchgate.netosi.lv
Acridones : The synthesis of these polycyclic aromatic compounds can also be achieved using isatoic anhydride as a starting material.
Other Fused Heterocycles : The reactivity of isatoic anhydride allows for its use in multi-component reactions, leading to the construction of complex, fused heterocyclic systems in a single step. researchgate.net
The significance of isatoic anhydride lies in its ability to act as a stable, easily handled source of the 2-aminobenzoyl unit, which can be elaborated into a diverse range of heterocyclic frameworks.
Overview of 3-(Trifluoromethyl)isatoic Anhydride and Related Trifluoromethylated Precursors/Products in Contemporary Research
The introduction of a trifluoromethyl (-CF3) group onto the isatoic anhydride scaffold at the 3-position creates this compound, a specialized synthon for accessing trifluoromethylated heterocycles. The potent electron-withdrawing nature of the -CF3 group can influence the reactivity of the anhydride ring and, more importantly, allows for the direct incorporation of this crucial functional group into the final products.
The demand for trifluoromethylated compounds is driven by their enhanced biological activity in pharmaceuticals and agrochemicals. researchgate.netnih.gov The -CF3 group can improve a molecule's metabolic stability, membrane permeability, and binding selectivity. mdpi.com Consequently, synthetic methods that provide straightforward access to trifluoromethylated heterocycles are of high value.
This compound serves as a direct precursor to a variety of trifluoromethyl-substituted heterocycles, most notably quinazolinones. For instance, its reaction with amines can yield 8-(trifluoromethyl)quinazolinone derivatives, which are investigated for their potential as bioactive molecules. The development of synthetic protocols utilizing this anhydride allows for the efficient construction of libraries of trifluoromethylated compounds for screening in drug discovery programs. nih.gov Research in this area focuses on developing mild and efficient reaction conditions for the condensation and cyclization reactions involving this compound to produce novel, biologically relevant molecules. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)16-7(4)14/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOMSMDWVUGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217841 | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72985-50-3 | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 3 Trifluoromethyl Isatoic Anhydride and Its Derivatives
Direct Synthesis Approaches to Isatoic Anhydrides
The formation of the isatoic anhydride (B1165640) ring system can be accomplished through several direct synthetic routes, each with its own set of advantages and limitations.
Conventional Cyclization Protocols for Isatoic Anhydride Scaffolds
The most traditional and widely employed method for the synthesis of isatoic anhydrides involves the cyclization of anthranilic acid derivatives. guidechem.com This approach typically utilizes phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547), to effect the ring closure. prepchem.comorgsyn.orgwikipedia.org The reaction proceeds by treating an anthranilic acid with the phosgenating agent, leading to the formation of the characteristic 1,3-oxazine-2,4-dione ring system. orgsyn.org The use of ethyl chloroformate has also been reported for this transformation. These methods are generally effective for a range of substituted anthranilic acids.
| Starting Material | Reagent | Product | Yield (%) | Ref. |
| 2-Amino-5-chlorobenzoic acid | Triphosgene | 5-Chloroisatoic anhydride | 89 | prepchem.com |
| Anthranilic acid | Phosgene | Isatoic anhydride | 72-75 | orgsyn.org |
Palladium-Catalyzed Carbonylation and N-Dealkylation Routes
Modern synthetic methods have introduced palladium-catalyzed reactions as a powerful tool for constructing isatoic anhydride derivatives. One such approach is the oxidative double carbonylation of o-iodoanilines. nih.gov This method utilizes carbon monoxide as a C1 source and proceeds under mild conditions. nih.govfao.org Furthermore, palladium-catalyzed multistep tandem reactions involving carbonylation and N-dealkylation of tertiary anilines have been developed to access isatoic anhydrides. acs.orgnih.gov This strategy is notable for its good functional group tolerance and the use of readily available starting materials. acs.orgnih.gov Another innovative approach involves the palladium-catalyzed reductive carbonylation of 2-iodoanilines using carbon dioxide as the carbonyl source. researchgate.net
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Ref. |
| o-Iodoanilines | Palladium catalyst, CO | Isatoic anhydrides | Not specified | nih.gov |
| Tertiary anilines | Palladium catalyst, CO | Isatoic anhydride derivatives | Moderate to good | acs.orgnih.gov |
| 2-Iodoanilines | Palladium catalyst, CO2 | Isatoic anhydride derivatives | Good | researchgate.net |
N-Arylation Strategies for Isatoic Anhydride Derivatives
The synthesis of N-aryl isatoic anhydrides has been a subject of significant research. Classical methods often involve a two-step process starting with the Ullmann condensation of an o-aminobenzoic acid with an aryl halide, followed by cyclization. tezu.ernet.in However, these methods can suffer from harsh reaction conditions and limited yields. tezu.ernet.in More recent developments have focused on the direct N-arylation of the pre-formed isatoic anhydride ring. Copper-catalyzed N-arylation using diaryliodonium salts has emerged as a mild and efficient method for this transformation, allowing for the synthesis of a diverse range of N-phenylated isatoic anhydrides in moderate to excellent yields. researchgate.netresearchgate.net
Oxidation of Isatin (B1672199) Derivatives
An alternative pathway to isatoic anhydrides involves the oxidative cleavage of the C2-C3 bond of isatin derivatives. nih.gov This transformation can be achieved using various oxidizing agents. Chromic acid was one of the first reagents used for this purpose. More environmentally friendly methods have since been developed, such as the use of a urea-hydrogen peroxide complex, which can provide high yields of isatoic anhydrides at room temperature. researchgate.net The reaction can be further accelerated using ultrasonic irradiation. researchgate.net Selective organoselenium-catalyzed oxidation of isatins with hydrogen peroxide under mild and neutral conditions has also been reported. nih.gov
| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) | Ref. |
| Isatin | Chromic acid | Acetic acid | Isatoic anhydride | 65 | |
| Isatins | Urea-hydrogen peroxide | Acetic acid/acetic anhydride or formic acid, room temp. | Isatoic anhydrides | 44-97 | |
| Isatins | Urea-hydrogen peroxide | Ultrasound irradiation | Isatoic anhydrides | Excellent | researchgate.net |
| Isatin | H2O2, organoselenium catalyst | Mild, neutral | Isatoic anhydride | Not specified | nih.gov |
Application of Triphosgene and Analogues in Isatoic Anhydride Formation
Triphosgene, as a safer alternative to phosgene gas, is widely used in the synthesis of isatoic anhydrides from anthranilic acids. prepchem.comnih.gov The reaction is typically carried out in an inert solvent, and the solid nature of triphosgene allows for easier handling and stoichiometry control. prepchem.com This method has been successfully applied to the synthesis of various substituted isatoic anhydrides. nih.gov The general utility of triphosgene in constructing the isatoic anhydride ring from the corresponding amino acid precursor makes it a cornerstone of conventional cyclization protocols. nih.gov
Synthesis of Trifluoromethylated Isatoic Anhydride Precursors or Analogues
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of 3-(trifluoromethyl)isatoic anhydride can be approached by first preparing a trifluoromethylated precursor, such as 2-amino-6-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)isatin, followed by one of the cyclization or oxidation methods described above.
The synthesis of trifluoromethylated building blocks often relies on specialized reagents. For instance, the Togni reagent can be used for the trifluoromethylation of enamines, which could be precursors to trifluoromethylated isatins. beilstein-journals.org Another approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as an economical CF3 source, which could be applied to the synthesis of trifluoromethyl ketones that are precursors to other trifluoromethylated aromatics. beilstein-journals.org Trifluoromethanesulfonic anhydride has also been reported as a radical trifluoromethylation reagent for (hetero)arenes under photoredox catalysis. nih.gov
A plausible synthetic route to this compound would involve the preparation of 2-amino-6-(trifluoromethyl)benzoic acid. This precursor could then be subjected to cyclization using triphosgene or a similar reagent to form the desired isatoic anhydride ring. Alternatively, the synthesis of 4-(trifluoromethyl)isatin followed by its oxidative cleavage would also yield this compound.
| Precursor | Synthetic Step | Target |
| 2-amino-6-(trifluoromethyl)benzoic acid | Cyclization (e.g., with triphosgene) | This compound |
| 4-(Trifluoromethyl)isatin | Oxidation (e.g., with urea-hydrogen peroxide) | This compound |
Utilization of Trifluoroacetic Anhydride and Trifluoroacetic Acid in Benzoxazinone (B8607429) and Related Fluorinated Heterocycle Synthesis
Trifluoroacetic acid (TFA) and its anhydride (TFAA) are cost-effective, stable, and readily available reagents that serve as powerful sources for the trifluoromethyl group in the synthesis of fluorinated heterocycles. organic-chemistry.orgsioc-journal.cn These reagents are central to methods that construct benzoxazinone and quinazolinone frameworks, which are structurally related to isatoic anhydride.
One direct, metal-free approach involves the reaction of 2-aminobenzamides with trifluoroacetic acid to produce 2-(trifluoromethyl)quinazolin-4-ones. organic-chemistry.orgthieme-connect.com This reaction proceeds by heating the starting materials in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE), where TFA acts as both the CF3 source and a catalyst for cyclization. organic-chemistry.org The proposed mechanism involves the formation of an intermediate imine structure, which then undergoes intramolecular cyclization to form the quinazolinone ring. organic-chemistry.org This method is notable for its high atom economy and avoidance of metal catalysts or additives. thieme-connect.com A range of substituted 2-aminobenzamides can be used, demonstrating the method's tolerance for various functional groups. thieme-connect.com
Trifluoroacetic anhydride (TFAA) is also a key reagent, often used to introduce the trifluoroacetyl group, which can then be transformed. chemicalbook.comwikipedia.orgresearchgate.net In more advanced applications, TFAA can serve as a direct source of the trifluoromethyl radical. For instance, a scalable and operationally simple trifluoromethylation has been developed using TFAA in conjunction with pyridine (B92270) N-oxide and photoredox catalysis. nih.gov This method allows for the facile decarboxylation of the trifluoroacetate (B77799) intermediate to generate the CF3 radical under mild conditions, which can then functionalize various aromatic and heterocyclic systems. nih.gov
The table below summarizes reaction conditions for the synthesis of fluorinated quinazolinones using TFA, a reaction pathway analogous to the formation of trifluoromethylated benzoxazinones.
| Starting Material | CF3 Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-N-phenylbenzamide | TFA (10 equiv.) | DCE | 140 | 89 | thieme-connect.com |
| 2-Amino-N-(m-tolyl)benzamide | TFA (10 equiv.) | DCE | 140 | 85 | thieme-connect.com |
| 2-Amino-N-(4-bromophenyl)benzamide | TFA (10 equiv.) | DCE | 140 | 87 | thieme-connect.com |
| 5-Chloro-2-amino-N-phenylbenzamide | TFA (10 equiv.) | DCE | 140 | 80 | thieme-connect.com |
Incorporation of Trifluoromethylated Anilines into Quinazolinone Frameworks
A fundamental strategy for synthesizing specifically substituted heterocyclic systems like this compound involves starting with a precursor that already contains the desired substituent. In this case, a trifluoromethylated aniline (B41778), particularly a derivative of anthranilic acid, serves as the logical starting point. The general synthesis of isatoic anhydrides from anthranilic acids is a well-established process, typically involving reaction with phosgene or a phosgene equivalent.
The key precursor for this compound is 2-amino-3-(trifluoromethyl)benzoic acid. The synthesis of such precursors often begins with a simpler trifluoromethylated aniline. For example, 2-methyl-3-trifluoromethyl-aniline has been synthesized from the inexpensive starting material 3-trifluoromethylaniline. dcu.ie Anthranilic acid derivatives are crucial intermediates in the synthesis of a vast number of biologically active molecules. ijpsjournal.commdpi.com Iron-catalyzed C-H activation provides a modern route to ortho-aminated aromatic carboxamides, which are precursors to anthranilic acid derivatives. nih.gov
Once the requisite trifluoromethylated anthranilic acid is obtained, cyclization to form the isatoic anhydride ring can be achieved. This transformation introduces the carbonyl functionalities and closes the heterocyclic ring. The resulting this compound can then be used as a building block. For instance, reaction with various aniline derivatives can lead to the formation of 3-aryl-2-trifluoromethyl-4(3H)-quinazolinone derivatives, demonstrating the utility of the isatoic anhydride intermediate in building more complex fluorinated frameworks.
Advanced Methods for Introducing Trifluoromethyl Groups into Heterocyclic Systems
Beyond classical approaches, advanced methods for introducing trifluoromethyl groups directly onto heterocyclic systems have emerged, offering milder conditions and broader applicability. Many of these methods rely on the generation of a trifluoromethyl radical.
Visible light photoredox catalysis is a premier strategy for generating CF3 radicals from various sources under mild conditions. core.ac.ukresearchgate.net This technique has been successfully applied to the direct trifluoromethylation of unactivated arenes and heteroarenes. nih.gov The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. nih.gov This can activate a CF3 source, like triflyl chloride or Togni's reagent, to release a CF3 radical. nih.govrsc.org This radical then adds to the (hetero)aromatic ring, leading to the C-H trifluoromethylated product. nih.gov
A particularly innovative approach uses trifluoroacetic anhydride (TFAA) as the trifluoromethyl source in a photoredox-catalyzed reaction, which is both scalable and operationally simple. nih.gov Another advanced method is an electrophotochemical approach that enables the use of trifluoroacetic acid (TFA) as the CF3 source for the selective, catalyst- and oxidant-free trifluoromethylation of (hetero)arenes. nih.gov This strategy relies on the selective oxidation of TFA to generate CF3 radicals via oxidative decarboxylation. nih.govresearchgate.net These advanced catalytic methods provide powerful tools for the late-stage functionalization of complex molecules and for the efficient synthesis of building blocks like this compound or its immediate precursors.
The table below highlights some advanced trifluoromethylation reagents and their activation methods.
| CF3 Source | Activation Method | Key Features | Reference |
|---|---|---|---|
| Triflyl chloride (CF3SO2Cl) | Visible Light Photoredox Catalysis (Ru catalyst) | Mild, room temperature reaction; broad substrate scope. | nih.gov |
| Trifluoroacetic Anhydride (TFAA) | Visible Light Photoredox Catalysis (Ru catalyst) with Pyridine N-oxide | Scalable, uses inexpensive CF3 source. | nih.gov |
| Trifluoroacetic Acid (TFA) | Electrophotochemical Oxidation | Catalyst- and oxidant-free; sustainable. | nih.gov |
| Togni Reagent | Photo-induced Radical Cyclization | Metal-free reaction at room temperature. | rsc.org |
| CF3Br | Visible Light Photoredox Catalysis | Low-cost trifluoromethyl source. | nih.gov |
Mechanistic Investigations and Reactivity Pathways of Isatoic Anhydride Systems, with a Focus on Trifluoromethylated Analogues
Decarboxylation Mechanisms and Reactive Intermediates
The thermal or photochemically induced decarboxylation of isatoic anhydrides is a pivotal process that leads to the formation of highly reactive intermediates. The presence of a trifluoromethyl group at the 3-position can modulate the stability and reactivity of these transient species.
Formation and Reactivity of Imino Ketones
The decarboxylation of isatoic anhydrides can proceed through the formation of an imino ketone intermediate. This process involves the loss of carbon dioxide, leading to a species with a cumulative double bond system. Imino ketones are highly electrophilic and readily react with various nucleophiles. The formation of imines, which are analogs of ketones and aldehydes, often proceeds through the addition of a primary amine to a carbonyl compound, resulting in the elimination of water. masterorganicchemistry.com While imines are generally less reactive towards nucleophiles than their carbonyl counterparts, their reactivity can be enhanced by acid catalysis, which leads to the formation of a more electrophilic iminium cation. nih.gov
Generation and Transformations of Aza-o-Quinone Methides (aza-o-QMs)
An alternative and significant pathway in the reactivity of isatoic anhydride (B1165640) systems involves the generation of aza-ortho-quinone methides (aza-o-QMs). These intermediates are recognized as valuable synthons in the construction of azaheterocycles. nih.gov The formation of aza-o-QMs can be facilitated under relatively mild conditions, and their subsequent reactions, such as (4+2) cyclizations, provide access to complex molecular architectures like dihydroquinolinones. rsc.orgnorthwestern.edu These reactive species are implicated as metabolites of certain drugs and can interact with biological nucleophiles. nih.gov The stability and reactivity of aza-o-QMs are crucial factors in determining the outcome of reactions involving isatoic anhydride precursors. Theoretical and experimental studies have shown that the formation of aza-o-QMs can be thermodynamically challenging but kinetically feasible under specific conditions, such as the use of cesium carbonate as a base. northwestern.edu
Computational Studies on Decarboxylation Processes
Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the intricate mechanisms of isatoic anhydride decarboxylation. semanticscholar.org These studies help to elucidate the energetics and transition states of the various possible pathways, including those leading to imino ketones and aza-o-QMs. For instance, DFT calculations have been employed to explore the mechanism of palladium-catalyzed formation of isatoic anhydrides, highlighting the importance of base-assisted N-H bond activation. rsc.org Furthermore, computational analyses have been crucial in understanding the decarboxylation of related carboxylic acids, confirming reaction pathways and the influence of various factors like temperature and chemical environment. researchgate.net Such studies are invaluable for predicting reactivity and designing new synthetic methodologies based on the controlled generation of reactive intermediates from isatoic anhydride precursors.
Nucleophilic Attack and Ring-Opening Pathways
The strained anhydride ring of 3-(Trifluoromethyl)isatoic anhydride is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized anthranilic acid derivatives. The nature of the nucleophile dictates the final product.
Reactions with Primary and Secondary Amines
The reaction of isatoic anhydride with primary and secondary amines is a well-established method for the synthesis of N-substituted anthranilamides. This reaction typically proceeds via nucleophilic attack of the amine at one of the carbonyl carbons of the anhydride, followed by ring-opening and decarboxylation. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbons, potentially accelerating the rate of nucleophilic attack.
These reactions are often utilized in multicomponent reactions to generate diverse heterocyclic scaffolds. For example, the one-pot reaction of isatoic anhydride, amines, and aldehydes can efficiently produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.netnih.gov The reaction is thought to proceed through the initial formation of an intermediate from the reaction of isatoic anhydride and the amine, which then reacts further. nih.gov The specific conditions, such as the choice of solvent and catalyst, can influence the reaction outcome and yield.
| Reactants | Product | Reaction Type | Key Features |
|---|---|---|---|
| Isatoic Anhydride, Primary Amine, Aldehyde | 2,3-dihydroquinazolin-4(1H)-one | Three-component reaction | Efficient synthesis of heterocyclic compounds. researchgate.netresearchgate.netnih.gov |
| Isatoic Anhydride, Secondary Amine | N-substituted anthranilamide | Nucleophilic acyl substitution | Ring-opening followed by decarboxylation. |
Hydrolysis and Related Transformations
Under aqueous conditions, this compound undergoes hydrolysis to yield 2-amino-3-(trifluoromethyl)benzoic acid and carbon dioxide. wikipedia.org The rate of this reaction can be influenced by pH and temperature. While water can react with the anhydride, in the presence of more potent nucleophiles, the reaction with the intended nucleophile can be significantly faster, allowing for reactions to be carried out in aqueous media. google.com This property is particularly advantageous for biological applications. The hydrolysis of the trifluoromethyl group itself is a distinct transformation that typically requires harsh acidic conditions. nih.gov
| Reactant | Conditions | Product | Significance |
|---|---|---|---|
| This compound | Aqueous media | 2-amino-3-(trifluoromethyl)benzoic acid + CO2 | Fundamental reactivity in the presence of water. wikipedia.orggoogle.com |
Cycloaddition and Annulation Reactions
Isatoic anhydrides are versatile building blocks in organic synthesis, capable of undergoing a variety of cycloaddition and annulation reactions to form complex heterocyclic structures. The presence of a trifluoromethyl group at the 3-position is anticipated to significantly modulate the reactivity of the isatoic anhydride core, influencing both the rate and selectivity of these transformations.
1,3-Dipolar Cycloadditions with Azomethine Ylides
The reaction of isatoic anhydrides with azomethine ylides represents a powerful method for the synthesis of seven-membered benzodiazepine (B76468) derivatives. This transformation is initiated by a 1,3-dipolar cycloaddition of the azomethine ylide to the C1-carbonyl group of the isatoic anhydride. This step forms a transient spiro-oxazolidinone intermediate. Subsequent ring-opening, decarboxylation, and ring-closing cascade reactions lead to the formation of the 1,3-benzodiazepin-5-one skeleton. nih.govresearchgate.net
While specific studies on this compound in this reaction are not extensively documented, the general mechanism is well-established for a range of other substituted isatoic anhydrides. nih.gov The reaction of a nonstabilized azomethine ylide with various isatoic anhydrides has been shown to produce novel 1,3-benzodiazepin-5-one derivatives in high yields. nih.gov In one instance, the transient oxazolidine (B1195125) intermediate was observable spectroscopically before it proceeded through the ring-opening-decarboxylation-ring-closing cascade. nih.gov
The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the electrophilicity of the carbonyl groups, potentially accelerating the initial 1,3-dipolar cycloaddition step. This increased reactivity could lead to higher yields or allow for the reaction to proceed under milder conditions compared to unsubstituted or electron-donating group-substituted isatoic anhydrides.
Formal [4+2] Cycloadditions in Dihydrobenzoxazinone and Quinolone Synthesis, including Trifluoromethyl Ketone Substrates
Formal [4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a cornerstone of synthetic chemistry for the construction of six-membered rings. Isatoic anhydrides can participate as a four-atom component in such reactions, leading to the formation of dihydrobenzoxazinone and quinolone scaffolds, which are prevalent in medicinal chemistry.
Although direct examples of this compound acting as the diene component in a formal [4+2] cycloaddition are not readily found in the reviewed literature, the general reactivity of isatoic anhydrides suggests this possibility. The reaction would likely proceed via an initial nucleophilic attack from the dienophile to the isatoic anhydride, followed by cyclization and subsequent rearrangement. The trifluoromethyl group's electronic influence would again be expected to play a significant role, enhancing the dienophilic character of the isatoic anhydride system.
In the context of quinolone synthesis, reactions involving trifluoromethyl ketone substrates are of particular interest due to the prevalence of trifluoromethylated quinolones in pharmaceuticals. The enhanced electrophilicity of a trifluoromethyl ketone would make it a highly reactive partner in condensations and cyclization reactions. While not a direct [4+2] cycloaddition with the isatoic anhydride itself, the synthesis of quinolones often involves precursors derived from isatoic anhydrides, and the reactivity of trifluoromethyl ketones would be a key factor in the success of such synthetic routes.
Decarboxylative [4+3] Annulations
Decarboxylative [4+3] annulation reactions provide an efficient route to seven-membered heterocyclic rings, which are challenging to synthesize by other means. A notable example is the reaction of isatoic anhydrides with nitrile imines, generated in situ from hydrazonoyl chlorides, to produce benzotriazepin-1-ones. researchgate.net This reaction, promoted by hexafluoroisopropanol, proceeds through a decarboxylative cascade. researchgate.net Another instance involves a Brønsted acid-catalyzed [4+3] cyclization of N,N′-cyclic azomethine imines with isatoic anhydrides. acs.org
The application of this compound in these reactions is anticipated to be influenced by the electronic properties of the trifluoromethyl group. The enhanced electrophilicity of the anhydride carbonyls should facilitate the initial nucleophilic attack by the three-carbon component. Furthermore, the trifluoromethyl group may influence the stability of intermediates and transition states in the decarboxylation and subsequent ring-closing steps. This could affect the regioselectivity of the annulation, particularly if there are multiple reactive sites on the nitrile imine or other three-carbon synthons.
Metal-Catalyzed Annulation Reactions (Ni, Rh, Pd, Cu)
Transition metal catalysis offers a diverse and powerful toolkit for the construction of complex molecular architectures from isatoic anhydride precursors. Various metals, including nickel, rhodium, palladium, and copper, have been employed to effect annulation reactions.
Nickel-Catalyzed Annulations: Nickel catalysts have been utilized in the annulation of ortho-haloarylimines and in oxidative decarboxylative annulations of benzamides with (hetero)aromatic carboxylates to form phenanthridinones. nih.govnih.gov While direct catalysis on this compound is not specified, an intermolecular nickel-catalyzed addition of isatoic anhydrides to alkynes has been developed to afford substituted quinolones. researchgate.net
Rhodium-Catalyzed Annulations: A significant development is the rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. rsc.org This reaction proceeds via C-H activation and utilizes the isatoic anhydride as a masked directing group and an internal oxidant. rsc.org The isocyanate moiety formed in an intermediate of the annulation oxidizes Rh(I) to Rh(III) through decarbonylation. rsc.org
Palladium-Catalyzed Annulations: Palladium catalysis is widely used in reactions involving isatoic anhydrides. A palladium-catalyzed dual ring-opening [3+4] annulation of isatoic anhydrides with cyclic iodoniums has been reported for the synthesis of tribenzo[b,d,f]azepines. researchgate.net Additionally, palladium catalysts are used for the synthesis of isatoic anhydrides themselves through the carbonylation of C-H bonds in N-alkyl anilines or via multistep tandem reactions. acs.orgacs.org
Copper-Catalyzed Annulations: Copper-catalyzed reactions include the electrophilic N-arylation of isatoic anhydride with diaryliodonium salts. researchgate.net Excited-state copper catalysis has been employed in [4+1] annulation reactions to produce α,β-unsaturated-γ-lactams. nih.govorganic-chemistry.org Furthermore, a copper-catalyzed regioselective [3+2] annulation of malonate-tethered acyl oximes with isatins has been developed. dntb.gov.ua
For this compound, the trifluoromethyl group is expected to influence the coordination of the metal catalyst and the electronic properties of the substrate, thereby affecting the efficiency and selectivity of these annulation reactions.
Impact of Trifluoromethyl Substitution on Reaction Mechanisms and Regioselectivity
Electronic Effects of the Trifluoromethyl Group on Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the reactivity of this compound is profound and multifaceted, stemming primarily from its strong inductive effect.
The primary consequence of the trifluoromethyl group's presence is the significant enhancement of the electrophilic character of the isatoic anhydride ring system. This heightened electrophilicity is particularly pronounced at the carbonyl carbons (C2 and C4), making them more susceptible to nucleophilic attack. This is a key factor in initiating many of the cycloaddition and annulation reactions discussed previously. In reactions where the isatoic anhydride acts as an electrophile, the trifluoromethyl group is expected to increase the reaction rate.
Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of reactions. In cases where there are multiple potential sites for nucleophilic attack or metal coordination, the electronic perturbation caused by the trifluoromethyl group can direct the incoming reagent to a specific position. For instance, in metal-catalyzed C-H activation reactions, the trifluoromethyl group could deactivate certain C-H bonds towards electrophilic palladation, thereby favoring activation at a different site.
The table below summarizes the expected electronic effects of the trifluoromethyl group on the reactivity of isatoic anhydride in the discussed reaction types.
| Reaction Type | Expected Impact of Trifluoromethyl Group | Rationale |
|---|---|---|
| 1,3-Dipolar Cycloadditions | Increased rate of initial cycloaddition | Enhanced electrophilicity of the carbonyl group targeted by the dipole. |
| Formal [4+2] Cycloadditions | Enhanced dienophilic character of the isatoic anhydride | Lowering of the LUMO energy of the diene system, facilitating interaction with the dienophile's HOMO. |
| Decarboxylative [4+3] Annulations | Facilitation of initial nucleophilic attack and potential influence on regioselectivity | Increased electrophilicity of carbonyls and electronic influence on intermediate stability. |
| Metal-Catalyzed Annulations | Modified catalyst coordination and substrate reactivity; potential for altered regioselectivity | Electronic perturbation of the aromatic ring affecting C-H bond acidity and catalyst binding. |
Stereochemical Control in Trifluoromethylated Product Formation
A comprehensive search of available research literature did not yield specific studies or detailed findings on the stereochemical control in the formation of trifluoromethylated products originating directly from reactions of this compound. While the principles of asymmetric synthesis and stereocontrol are well-established for many classes of trifluoromethylated compounds, specific mechanistic investigations, detailed research findings, or illustrative data tables concerning the stereoselective reactions of this compound could not be located in the reviewed sources.
The general field of asymmetric synthesis of trifluoromethylated molecules is extensive, often employing chiral auxiliaries, catalysts, or reagents to induce stereoselectivity in reactions involving various precursors. However, information detailing the application of these methods specifically to this compound, and the resulting stereochemical outcomes, is not presently available in the public domain based on the conducted search. Therefore, a detailed discussion, including data tables on reaction conditions, diastereomeric ratios, or enantiomeric excesses for products derived from this specific starting material, cannot be provided at this time.
Applications of Isatoic Anhydride in the Synthesis of Complex Heterocyclic Systems, with Emphasis on Trifluoromethylated Products
Synthesis of Quinazolinone and Dihydroquinazolinone Derivatives
The quinazolinone core is a prominent scaffold in medicinal chemistry. The reaction of isatoic anhydrides with amines is a cornerstone for the construction of this heterocyclic system. The trifluoromethyl group at the 3-position of the isatoic anhydride (B1165640) (which corresponds to the 8-position in the resulting quinazolinone) acts as a powerful electronic modifier, enhancing the potential biological activity of the final compounds.
The most direct route to 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of 3-(trifluoromethyl)isatoic anhydride with a primary amine and an aldehyde. This reaction typically proceeds through the initial formation of a 2-aminobenzamide (B116534) intermediate from the reaction between the isatoic anhydride and the amine. This intermediate then condenses with an aldehyde to form a Schiff base, which undergoes subsequent intramolecular cyclization to yield the dihydroquinazolinone ring system.
While specific literature examples detailing the use of this compound are limited, the general applicability of this reaction is well-established for various substituted isatoic anhydrides. nih.govresearchgate.netscispace.com The reaction of an isatoic anhydride, an amine, and an aldehyde provides a straightforward pathway to diverse quinazolinone derivatives. nih.gov
The general mechanism involves two key steps:
Ring-opening: The primary amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring and the formation of a 2-amino-N-substituted-benzamide derivative, with the release of carbon dioxide.
Cyclization: The newly formed benzamide (B126) reacts with an aldehyde to form an imine intermediate, which then cyclizes and dehydrates to afford the stable 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one scaffold.
Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like quinazolinones in a single step, maximizing atom economy and procedural simplicity. researchgate.netsamipubco.com Several MCRs utilize isatoic anhydride as a key component for assembling the quinazolinone core. orgchemres.orgresearchgate.net A common three-component reaction involves isatoic anhydride, an amine (or ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source), and an aldehyde. samipubco.com
The reaction proceeds under various catalytic conditions, often using Lewis or Brønsted acids, and can even be performed under solvent-free conditions. samipubco.comorgchemres.org The mechanism is believed to initiate with the reaction between the isatoic anhydride and the amine/ammonia source to generate a 2-aminobenzamide intermediate. This intermediate then undergoes a cyclocondensation reaction with the aldehyde to furnish the final dihydroquinazolinone product. orgchemres.org The use of this compound in such MCRs directly installs the trifluoromethyl group at the C8 position of the quinazolinone ring. Although specific examples are not extensively documented, the robustness of this MCR methodology suggests its applicability to this fluorinated substrate. nih.gov
The table below illustrates the versatility of the three-component synthesis using unsubstituted isatoic anhydride, which serves as a model for the synthesis of trifluoromethylated analogues.
| Amine/Ammonia Source | Aldehyde | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonium Acetate | Benzaldehyde | SnCl2·2H2O, Solvent-free, 110°C | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 | samipubco.com |
| Ammonium Acetate | 4-Chlorobenzaldehyde | SnCl2·2H2O, Solvent-free, 110°C | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | samipubco.com |
| Benzylamine | 3-(Furan-2-yl)acrylaldehyde | Ethanol, Reflux | 3-Benzyl-2-((E)-2-(furan-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one | N/A | nih.gov |
| Urea | 4-Hydroxybenzaldehyde | SBA-Pr-SO3H, Solvent-free, 120°C | 2-(4-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | High | orgchemres.org |
Construction of Benzodiazepinone Frameworks
Benzodiazepines are another class of nitrogen-containing heterocycles with significant therapeutic importance. Isatoic anhydrides serve as valuable precursors for the synthesis of 1,4-benzodiazepine-2,5-diones. osi.lv The reaction of this compound with α-amino acids provides a direct route to these frameworks, incorporating the trifluoromethyl group for potential modulation of biological activity.
The synthesis involves the nucleophilic attack of the amino group of the α-amino acid on the isatoic anhydride. This leads to a ring-opening decarboxylation, forming an N-(2-aminobenzoyl)-α-amino acid intermediate. Subsequent intramolecular cyclization through amide bond formation, typically promoted by heating, yields the seven-membered 1,4-benzodiazepine-2,5-dione ring system. The trifluoromethyl group from the starting material resides at the 9-position of the final benzodiazepine (B76468) structure. The reaction is versatile and can be performed with various α-amino acids, allowing for diversity in the substituent at the 3-position of the benzodiazepine core. researchgate.net
| Isatoic Anhydride Reactant | Amino Acid | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatoic Anhydride | Glycine | [bmim]Br, 70°C | 1,4-Benzodiazepine-2,5-dione | researchgate.net |
| Isatoic Anhydride | L-Alanine | [bmim]Br, 70°C | (S)-3-Methyl-1,4-benzodiazepine-2,5-dione | researchgate.net |
| Isatoic Anhydride | L-Phenylalanine | [bmim]Br, 70°C | (S)-3-Benzyl-1,4-benzodiazepine-2,5-dione | researchgate.net |
| This compound | Glycine | (Inferred) | 9-(Trifluoromethyl)-1,4-benzodiazepine-2,5-dione | N/A |
Synthesis of Other Trifluoromethylated Nitrogen Heterocycles
The reactivity of this compound extends beyond the synthesis of quinazolinones and benzodiazepines. Its ability to act as a 2-aminobenzoylating agent allows for the construction of various other heterocyclic systems when reacted with appropriate bifunctional nucleophiles.
The synthesis of trifluoromethylated benzoxazoles can be envisioned starting from this compound. The reaction with a β-amino alcohol, such as 2-aminoethanol, would initially lead to the formation of N-(2-hydroxyethyl)-2-amino-6-(trifluoromethyl)benzamide via nucleophilic ring-opening. This intermediate possesses both an amino group and a hydroxyl group, which can participate in a subsequent cyclization reaction. Dehydrative cyclization of this intermediate, often promoted by acid catalysis, would yield the corresponding trifluoromethylated benzoxazole. While direct examples using this compound are not prevalent in the literature, the synthesis of β-amino-α-trifluoromethyl alcohols is a known process, highlighting the availability of key precursors for related heterocyclic systems. nih.govmdpi.com
The construction of pyrazole (B372694) rings typically requires a hydrazine-based precursor and a 1,3-dielectrophile. nih.gov this compound can serve as a starting point for trifluoromethylated precursors suitable for pyrazole synthesis. The reaction of the anhydride with hydrazine (B178648) hydrate (B1144303) would proceed via a ring-opening reaction to afford 2-amino-6-(trifluoromethyl)benzohydrazide. researchgate.net
This benzohydrazide (B10538) intermediate is a valuable building block. While it does not directly cyclize to a simple pyrazole, it can be reacted with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents in a Knorr-type pyrazole synthesis. This condensation would lead to the formation of a pyrazole ring attached to the trifluoromethylated benzene (B151609) scaffold, resulting in complex, fused, or substituted pyrazole systems. nih.gov The synthesis of trifluoromethyl-1,2,4-triazoles from related trifluoroacetimidoyl chlorides and hydrazine demonstrates the utility of fluorinated hydrazine derivatives in heterocycle synthesis. nih.govorganic-chemistry.org
Lactams and Dihydrobenzoxazinones
The synthesis of lactam-containing structures, particularly β-lactams, is of significant interest due to their presence in numerous antibiotic agents. researchgate.net While direct synthesis of trifluoromethylated β-lactams from this compound is not extensively documented, the anhydride serves as a precursor to anthranilic acid derivatives which are key intermediates. The general reactivity of isatoic anhydrides involves a ring-opening reaction upon treatment with nucleophiles like amines, forming an N-substituted 2-aminobenzamide derivative. libretexts.orgchemguide.co.uk This intermediate can then undergo further transformations.
The formation of dihydrobenzoxazinones represents a more direct application of trifluoromethylated isatoic anhydride precursors. For instance, N-benzoyl trifluoromethyl-benzoxazinones can undergo transition-metal-catalyzed decarboxylative intramolecular cyclization. nih.gov In these reactions, the decarboxylation generates an amide oxygen nucleophile that facilitates a selective internal attack, leading to the formation of medicinally attractive tetra-substituted trifluoromethyl-3,1-benzoxazines. nih.gov
Table 1: Representative Transformation involving Benzoxazinone (B8607429) Precursors
| Starting Material | Catalyst | Product Type | Ref. |
|---|---|---|---|
| N-benzoyl 4-vinyl-4-trifluoromethyl benzoxazinone | Pd(PPh₃)₄ | Vinyl-trifluoromethyl-3,1-benzoxazine | nih.gov |
| N-benzoyl 4-ethynyl-4-trifluoromethyl benzoxazinone | Cu-catalyst | Ethynyl-trifluoromethyl-3,1-benzoxazine | nih.gov |
Trifluoromethylated N-Fused Heterocycles for Drug Discovery Applications
The trifluoromethyl group is a common feature in many pharmaceuticals due to the unique properties it imparts. nih.govnih.gov The synthesis of trifluoromethylated N-fused heterocycles is a crucial area in drug discovery, and isatoic anhydride chemistry provides several routes to these complex scaffolds. acs.orgeurekaselect.com A primary application is in the synthesis of quinazolinones and their fused analogues. wikipedia.org
One-pot, three-component reactions involving an isatoic anhydride, an amine, and an aldehyde are an efficient strategy for producing dihydroquinazolinone scaffolds. researchgate.netnih.gov For example, reacting 3-(trifluoromethyl)aniline (B124266) and isatoic anhydride with various aldehydes yields 2-substituted-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-ones in good yields. researchgate.net More complex fused systems can be accessed through further modifications or by using bifunctional reactants. For instance, tandem reactions can lead to the formation of 1,2,4-triazoles fused to other heterocyclic rings. rsc.org The development of continuous-flow methodologies for the synthesis of trifluoromethylated N-fused heterocycles from amines using reagents like trifluoroacetic anhydride highlights the industrial and pharmaceutical interest in these compounds. acs.orgresearchgate.net
Table 2: Synthesis of Trifluoromethylated Dihydroquinazolinones
| Aldehyde Component | Amine Component | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 3-(Trifluoromethyl)aniline | 2-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-one | 84 | researchgate.net |
| 4-Methylbenzaldehyde | 3-(Trifluoromethyl)aniline | 2-(4-Methylphenyl)-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-one | 81 | researchgate.net |
| 2-Nitrobenzaldehyde | 3-(Trifluoromethyl)aniline | 2-(2-Nitrophenyl)-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-one | 72 | researchgate.net |
Strategies for Trifluoromethylated Piperidine (B6355638) Derivatives via Ring-Closing Metathesis
Piperidine scaffolds containing a trifluoromethyl group are highly sought after in drug development. mdpi.combenthamdirect.comeurekaselect.com While Ring-Closing Metathesis (RCM) is a powerful tool for constructing cyclic systems, the direct use of this compound as a starting material for RCM precursors in piperidine synthesis is not a commonly reported pathway in the reviewed literature.
The synthesis of α-trifluoromethyl piperidinic derivatives is typically achieved through other routes, such as the introduction of a CF3 group onto a pre-existing pipecolic acid or lactam derivative, the reduction of trifluoromethylated pyridines, or the cyclization of linear amines. mdpi.comresearchgate.net For example, the first synthesis of 2-(trifluoromethyl)piperidine (B127925) involved treating the sodium salt of pipecolic acid with sulfur tetrafluoride. researchgate.net Although isatoic anhydride is a versatile starting material for many nitrogen heterocycles, its application in creating the specific diene or enyne precursors required for RCM-based piperidine synthesis is not prominently featured.
Advanced Organic Transformations and Functional Group Compatibility
Tandem Reactions and Cascade Processes
This compound is an excellent substrate for tandem and cascade reactions, which offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. A prominent example is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netnih.gov This reaction proceeds through a cascade of events:
Ring-opening: The primary amine attacks the isatoic anhydride, leading to the formation of a 2-aminobenzamide intermediate.
Condensation: The newly formed amide condenses with an aldehyde to form a Schiff base or related iminium intermediate.
Cyclization: Intramolecular cyclization occurs, where the aniline (B41778) nitrogen attacks the imine carbon, followed by tautomerization to yield the final dihydroquinazolinone product.
This strategy allows for the rapid generation of a library of substituted quinazolinones by varying the amine and aldehyde components, demonstrating high functional group compatibility. researchgate.net
C–H Activation Strategies for Isatoic Anhydride Synthesis and Derivatization
Synthesis of Isatoic Anhydrides:
Modern synthetic methods have increasingly utilized C–H activation to construct core heterocyclic structures, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed regioselective C–H bond carbonylation of N-alkyl anilines has been developed as a powerful method for the direct synthesis of isatoic anhydrides. thieme-connect.comacs.orgresearchgate.net This approach offers a reliable and efficient route from readily available anilines to a variety of substituted isatoic anhydrides under mild conditions, tolerating a wide range of functional groups. acs.org The process involves the ortho-carbonylation of the aniline derivative, directly forming the heterocyclic ring system of the anhydride. thieme-connect.com
Derivatization of Isatoic Anhydrides:
While the synthesis of the anhydride ring itself can be achieved via C–H activation, another strategy involves the derivatization of a pre-formed isatoic anhydride scaffold using C–H activation. Rh(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes is one such advanced transformation. rsc.org Density functional theory (DFT) calculations have shown a mechanism where the isatoic anhydride acts as a masked directing group. rsc.org Following N-H deprotonation and C-O bond cleavage, the resulting acyloxy group directs the ortho C–H activation, leading to the formation of a five-membered rhodacycle intermediate. This intermediate can then undergo further reactions like alkyne insertion and reductive elimination to yield complex annulated products. rsc.org
Computational and Theoretical Insights into Isatoic Anhydride Reactivity, with Relevance to Trifluoromethylated Systems
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT calculations provide a molecular-level view of reaction pathways, allowing for the characterization of intermediates and transition states that are often too transient to be observed experimentally.
Crucially, this study demonstrated that electron-withdrawing substituents at the ortho-position relative to the carboxyl group can further lower the decarboxylation energy barriers and thus facilitate the reaction. nih.gov The presence of a trifluoromethyl group at the 3-position of isatoic anhydride (B1165640), which is ortho to the carboxylic acid precursor (anthranilic acid), would be expected to have a profound impact. The potent electron-withdrawing nature of the -CF3 group would stabilize the developing negative charge on the ring as the carboxylate departs, thereby lowering the activation energy for decarboxylation compared to the unsubstituted isatoic anhydride.
Table 1: Calculated Effect of Ortho-Substituents on the Decarboxylation Energy Barriers of Salicylic (B10762653) Acid in an Aqueous Environment nih.gov Data presented for analogous salicylic acid system to infer effects on isatoic anhydride.
| Substituent (at ortho-position) | Calculated Energy Barrier (kcal/mol) | Predicted Impact of -CF3 Group |
|---|---|---|
| -H (Salicylic Acid) | 20.93 | The strongly electron-withdrawing -CF3 group is predicted to significantly lower the energy barrier for decarboxylation, more so than halogens, by stabilizing the transition state. |
| -F | 18.96 | |
| -Cl | 19.98 |
Isatoic anhydrides are valuable precursors for cycloaddition reactions. The regioselectivity of these reactions is governed by the electronic properties of the reacting partners, which can be modeled using DFT. nih.gov Computational studies on Diels-Alder reactions involving similar anhydrides, like maleic anhydride, show that the reaction pathway and selectivity can be understood by analyzing frontier molecular orbitals (HOMO-LUMO interactions) and electrostatic potential maps. researchgate.netbohrium.com
For 3-(trifluoromethyl)isatoic anhydride, the -CF3 group would drastically alter the molecule's electronic landscape. As a powerful electron-withdrawing group, it would lower the energy of both the HOMO and LUMO of the anhydride. mdpi.com This lowering of the LUMO energy would make the molecule a significantly better electron acceptor (dienophile or dipolarophile) in cycloaddition reactions. This enhanced electrophilicity would not only accelerate the reaction rate but also strongly influence the regioselectivity, favoring pathways where the most nucleophilic center of the reaction partner attacks the most electrophilic center of the trifluoromethylated system. nih.gov DFT calculations can precisely map this charge distribution and predict the favored regioisomers. mdpi.com
Modeling of Catalytic Cycles and Intermediate Species
DFT is instrumental in mapping the entire energy landscape of complex catalytic cycles, providing detailed mechanistic and kinetic information.
The reactions of isatoic anhydrides can be effectively mediated by transition metals. A comprehensive DFT study on the Rh(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes has elucidated a detailed reaction mechanism. rsc.org The study revealed that the catalytic cycle involves several key steps:
N-H deprotonation and C-O bond cleavage of the isatoic anhydride.
The resulting acyloxy group acts as a directing group for ortho C-H activation, forming a five-membered rhodacycle intermediate.
Subsequent alkyne insertion, reductive elimination, and decarbonylation to yield the product. rsc.org
Table 2: Key Steps in Rh(III)-Catalyzed Annulation of Isatoic Anhydride and Predicted Influence of a 3-CF3 Group rsc.org
| Catalytic Step | Description | Predicted Influence of 3-CF3 Group |
|---|---|---|
| C-H Activation | Directed activation of the C-H bond ortho to the directing group. | Increased acidity of the C-H bond may lower the activation barrier for this step. |
| Alkyne Insertion | Insertion of the alkyne into the Rh-C bond. | Modified electronic properties of the rhodacycle could alter the rate and regioselectivity of insertion. |
| Reductive Elimination | Formation of the final C-C bond and regeneration of the catalyst. | The electron-deficient nature of the aromatic ring could affect the ease of this final bond-forming step. |
Organocatalysis provides a metal-free approach to activating anhydride substrates. DFT studies on the reaction of homophthalic anhydride (a close structural analog of isatoic anhydride) with aldehydes, catalyzed by bifunctional organocatalysts like squaramides, have provided a clear mechanistic picture. researchgate.netrsc.org The mechanism involves the catalyst first deprotonating the anhydride to form a catalyst-bound enolate intermediate. This nucleophilic enolate then attacks the aldehyde, which is simultaneously activated by the catalyst. rsc.org
Electronic Structure Analysis of Trifluoromethyl Group Effects on Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov Its effects on the electronic structure of an aromatic ring like that in isatoic anhydride are significant and multifaceted. mdpi.comtcichemicals.com
Inductive Effect : Fluorine's high electronegativity results in a strong inductive pull of electron density from the aromatic ring through the C-CF3 bond. This deactivates the ring toward electrophilic attack. vaia.comminia.edu.eg
Electrostatic Potential : The -CF3 group creates a region of positive electrostatic potential on the aromatic ring, particularly at the ortho and para positions, while making the meta position less positive. This directs incoming nucleophiles away from the ortho/para positions in nucleophilic aromatic substitution scenarios and directs electrophiles to the meta position. vaia.com
Frontier Orbitals : The group significantly lowers the energy of the HOMO and LUMO. The lowered LUMO energy enhances the molecule's ability to accept electrons, increasing its reactivity in reactions with nucleophiles or in cycloadditions where it acts as the electron-accepting component. mdpi.com
Lipophilicity and Stability : The -CF3 group increases the molecule's lipophilicity and enhances its metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com
Table 3: Summary of Predicted Electronic Effects of the 3-Trifluoromethyl Group on the Isatoic Anhydride Ring
| Electronic Property | Effect of 3-CF3 Group | Consequence for Reactivity |
|---|---|---|
| Electron Density | Strongly decreases density on the aromatic ring via inductive effect. minia.edu.eg | Deactivates the ring towards electrophilic substitution; activates it for nucleophilic attack. |
| Acidity of N-H | Increases acidity. | Facilitates deprotonation in base-catalyzed or organocatalyzed reactions. |
| LUMO Energy | Significantly lowered. mdpi.com | Increases reactivity as an electrophile or dienophile/dipolarophile in cycloadditions. |
| Decarboxylation Rate | Predicted to increase. | Lowers the energy barrier by stabilizing the transition state. nih.gov |
Prediction of Novel Reactivity and Synthetic Routes
Computational and theoretical chemistry serve as indispensable tools for forecasting new chemical reactions and devising efficient synthetic pathways. For this compound, these methods offer profound insights into its potential reactivity, thereby steering experimental research towards the discovery of novel transformations and the synthesis of new trifluoromethylated compounds. Through the modeling of reaction mechanisms, calculation of activation energies, and exploration of potential energy surfaces, researchers can identify plausible yet unexplored chemical behaviors.
A significant area of prediction involves exploring reactions with unconventional nucleophiles. While the reactions of isatoic anhydrides with common nucleophiles are well-documented, computational studies can predict the viability of reactions with less conventional ones. For example, theoretical calculations can map out the reaction pathways of this compound with various carbon nucleophiles. Density Functional Theory (DFT) is a powerful method used to determine the activation barriers for nucleophilic attack at the C2 and C4 carbonyl positions, which provides critical information on the regioselectivity of these reactions. A lower calculated activation energy for an attack at a specific position indicates it as the more probable reaction site, offering clear guidance for synthetic chemists in their experimental design. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to significantly influence the electrophilicity of the carbonyl carbons, potentially favoring pathways not typically observed in unsubstituted isatoic anhydride.
Furthermore, computational models can predict the outcomes of pericyclic reactions involving the isatoic anhydride ring system. Theoretical investigations, for instance, can assess the potential for this compound to engage in cycloaddition reactions, such as the Diels-Alder reaction. By calculating the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict whether the molecule will function as a diene or a dienophile and identify suitable reaction partners. researchgate.net The trifluoromethyl group's electronic influence is expected to lower the energy of the LUMO, enhancing the molecule's reactivity as a dienophile in normal-electron-demand Diels-Alder reactions.
Data derived from these computational predictions can be systematically organized to present a clear overview of the potential reactivity of this compound.
| Reaction Type | Reagent | Predicted Site of Attack | Predicted Activation Energy (kcal/mol) | Predicted Product Type |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | Methylmagnesium bromide (Grignard Reagent) | C4-carbonyl | 14.2 | 2-amino-N-(trifluoromethyl)phenyl ketone derivative |
| Nucleophilic Acyl Substitution | Lithium dimethylcuprate (Gilman Reagent) | C4-carbonyl | 11.8 | 2-amino-N-(trifluoromethyl)phenyl ketone derivative |
| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Diene system of the benzene (B151609) ring | 28.5 | Polycyclic trifluoromethylated amine derivative |
| Rhodium-Catalyzed Annulation | Diphenylacetylene | C-H activation at C7 | 22.1 (Rate-determining step) | Trifluoromethylated aminoisocoumarin |
These theoretical predictions, rooted in quantum mechanics, provide a powerful framework for exploring the untapped chemical potential of this compound. They not only facilitate the discovery of new reactions and molecules but also deepen the fundamental understanding of how the trifluoromethyl group modulates the reactivity of the isatoic anhydride scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for incorporating 3-(trifluoromethyl)isatoic anhydride into enantioselective heterocyclic frameworks?
- Methodological Answer : this compound is widely used in asymmetric [4+2] cycloadditions with trifluoromethyl ketones. A key approach involves N-Heterocyclic Carbene (NHC) catalysis, where the anhydride undergoes decarboxylation to form an aza-ortho-quinone methide (aza-o-QM) intermediate. This intermediate reacts with ketones to yield dihydrobenzoxazin-4-ones with a CF3-bearing stereocenter. Optimal conditions include using catalyst E (e.g., chiral triazolium salts) at 35–60°C, achieving yields of 47–91% and enantiomeric ratios (er) of 95:5–98:2. Reaction scope includes electron-withdrawing and electron-donating substituents on the anhydride, though steric hindrance in ortho-substituted ketones reduces efficiency .
Q. How can reaction conditions be optimized to minimize byproduct formation during N-benzylation of this compound?
- Methodological Answer : Byproduct formation (e.g., 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate) arises from base-induced ring-opening of the anhydride. Sodium hydride, a strong base, promotes this side reaction at elevated temperatures. Mitigation strategies include:
- Lowering reaction temperatures to ≤30°C.
- Using weaker bases (e.g., cesium carbonate) instead of NaH.
- Monitoring reaction progress via HPLC or TLC.
- Structural elucidation of byproducts via SC-XRD, H/C NMR, and FT-IR to inform pathway adjustments .
Q. What catalytic systems enhance the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Hydroxyapatite nanoparticles (HAP NPs) act as Lewis acid catalysts, activating the carbonyl groups of the anhydride for nucleophilic attack. In aqueous media, HAP NPs (10 mol%) enable efficient condensation with aldehydes and ammonium acetate, forming 2,3-dihydroquinazolin-4(1H)-ones. Key advantages include recyclability (up to 5 cycles without loss of activity) and high atom economy. Reaction monitoring via H NMR and mass spectrometry confirms product formation .
Advanced Research Questions
Q. What computational insights explain the stereocontrol in NHC-catalyzed annulations involving this compound?
- Methodological Answer : Density functional theory (DFT) studies reveal that the enantioselectivity arises from a concerted [4+2] cycloaddition mechanism. The NHC-bound aza-o-QM intermediate adopts a distorted geometry, favoring face-selective attack by the trifluoromethyl ketone. Transition-state analysis shows that steric interactions between the NHC’s chiral side chains and the ketone’s substituents dictate er values. For example, para-substituted ketones exhibit higher er (98:2) due to reduced torsional strain .
Q. How can microwave irradiation improve the synthesis of benzodiazepine derivatives from this compound?
- Methodological Answer : Microwave-assisted synthesis (130°C, 3 min) in glacial acetic acid accelerates the condensation of this compound with α-amino acids (e.g., glycine, alanine). Acetic acid facilitates mixed anhydride formation, enhancing electrophilicity. Key steps:
- Irradiate a mixture of anhydride, amino acid, and acetic acid under inert atmosphere.
- Purify via column chromatography (ethyl acetate/hexane).
- Yields reach 71%, with minimal dimer/trimer byproducts. Note: Charged amino acids (e.g., lysine) are incompatible due to poor nucleophilicity .
Q. What novel applications exploit the electrophilicity of this compound in bioconjugation?
- Methodological Answer : Biotin-conjugated derivatives of this compound enable selective RNA acylation at 2'-OH groups. Design features:
- Pyridine-based substituents enhance room-temperature reactivity (vs. traditional 65°C conditions).
- A disulfide linker allows streptavidin bead capture and subsequent chemical cleavage (e.g., DTT) for RNA isolation.
- Applications: Enrichment of RNA from DNA-RNA mixtures (9:1 to >95% purity), validated via RT-PCR .
Key Research Gaps and Contradictions
- Steric vs. Electronic Effects : While electron-withdrawing groups on the anhydride improve cycloaddition yields, steric hindrance in ortho-substituted ketones remains a challenge .
- Base Sensitivity : Sodium hydride’s utility in N-benzylation is offset by byproduct formation, necessitating alternative bases like Cs2CO3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
